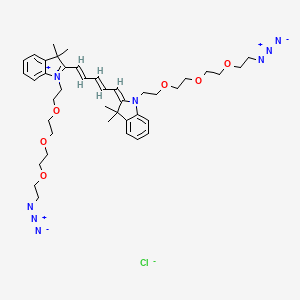

N,N'-bis-(azide-PEG3)-Cy5

Description

Contextualizing the Compound within Bioorthogonal Chemistry and Fluorescent Labeling Architectures

The utility of N,N'-bis-(azide-PEG3)-Cy5 is best understood in the context of bioorthogonal chemistry and fluorescent labeling. Bioorthogonal chemistry refers to chemical reactions that can occur inside of living systems without interfering with native biochemical processes. axispharm.comnih.gov A key reaction in this field is the "click chemistry" reaction, specifically the copper-catalyzed or strain-promoted azide-alkyne cycloaddition. nih.govbiosyntan.de The azide (B81097) groups on this compound are prime examples of bioorthogonal handles, as they are largely unreactive with biological molecules until they encounter their specific alkyne reaction partner. nih.govqyaobio.com This high selectivity allows for the precise attachment of the Cy5 fluorophore to target molecules that have been modified to contain an alkyne group. idtdna.cominterchim.fr

Fluorescent labeling is a cornerstone of modern biological and materials research, allowing for the visualization and quantification of specific components within complex systems. This compound is part of a sophisticated class of labeling agents where the choice of fluorophore, linker, and reactive group are all critical to its function. The Cy5 dye provides the means of detection, while the PEG linkers and azide moieties dictate how and where the dye is attached.

Broader Significance in Contemporary Academic Research Disciplines

The unique combination of a bright, far-red fluorophore with bioorthogonal reactive groups and biocompatible linkers makes this compound a valuable tool across several research disciplines.

In chemical biology , it is used for:

Fluorescent labeling of biomolecules: Proteins, nucleic acids, and glycans that have been metabolically or synthetically engineered to contain alkyne groups can be specifically tagged with Cy5 for visualization and tracking within live cells or in vitro assays. cd-bioparticles.netbroadpharm.com

PROTAC Synthesis: this compound can be used as a PEG-based linker in the synthesis of Proteolysis-Targeting Chimeras (PROTACs). glpbio.commedchemexpress.comtargetmol.cn PROTACs are bifunctional molecules that bring a target protein and an E3 ubiquitin ligase into close proximity, leading to the degradation of the target protein.

In materials science , this compound can be utilized for:

Functionalization of surfaces and nanomaterials: The azide groups can be used to "click" the fluorescent dye onto alkyne-modified surfaces, polymers, or nanoparticles, thereby creating fluorescently labeled materials for sensing or imaging applications. nih.gov

Assembly of complex molecular structures: The bifunctional nature of the molecule allows for its use as a building block in the creation of larger, well-defined molecular assemblies with fluorescent properties.

The properties of this compound are summarized in the table below:

| Property | Value | Source(s) |

| Molecular Formula | C41H57ClN8O6 | glpbio.combroadpharm.com |

| Molecular Weight | 793.39 g/mol | glpbio.com |

| Excitation Maximum | ~649 nm | broadpharm.com |

| Emission Maximum | ~667 nm | broadpharm.com |

| Solubility | Soluble in DMSO, DMF, DCM; low solubility in water | broadpharm.com |

| Storage Condition | -20°C | broadpharm.com |

Properties

Molecular Formula |

C41H57ClN8O6 |

|---|---|

Molecular Weight |

793.41 |

IUPAC Name |

(2E)-1-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethyl]-2-[(2E,4E)-5-[1-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethyl]-3,3-dimethylindol-1-ium-2-yl]penta-2,4-dienylidene]-3,3-dimethylindole;chloride |

InChI |

InChI=1S/C41H57N8O6.ClH/c1-40(2)34-12-8-10-14-36(34)48(20-24-52-28-32-54-30-26-50-22-18-44-46-42)38(40)16-6-5-7-17-39-41(3,4)35-13-9-11-15-37(35)49(39)21-25-53-29-33-55-31-27-51-23-19-45-47-43;/h5-17H,18-33H2,1-4H3;1H/q+1;/p-1 |

InChI Key |

ABWDMMSABAJXMT-UHFFFAOYSA-M |

SMILES |

CC1(C2=CC=CC=C2[N+](=C1C=CC=CC=C3C(C4=CC=CC=C4N3CCOCCOCCOCCN=[N+]=[N-])(C)C)CCOCCOCCOCCN=[N+]=[N-])C.[Cl-] |

Appearance |

Solid powder |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>3 years if stored properly |

solubility |

Soluble in DMSO, DMF, DCM |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

N,N'-bis-(azide-PEG3)-Cy5 |

Origin of Product |

United States |

Synthetic Methodologies and Chemo Selective Strategies for N,n Bis Azide Peg3 Cy5 Functionalization

Fundamental Principles of Azide-Based Bioconjugation Reactions

The azide (B81097) group is a key functional handle in bioconjugation due to its small size, stability, and, most importantly, its bioorthogonal reactivity. It does not react with naturally occurring functional groups found in biological systems, ensuring that conjugation reactions are highly specific. rsc.orgrsc.org The primary reactions involving azides are cycloadditions with alkynes, famously known as "click chemistry."

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) in Research Synthesis

The Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) is the archetypal click reaction, independently developed by the groups of K. Barry Sharpless and Morten Meldal. nih.gov It involves the reaction between a terminal alkyne and an azide to form a stable 1,4-disubstituted 1,2,3-triazole ring. nih.gov This reaction is prized for its high efficiency, excellent yields (often exceeding 95%), mild reaction conditions (aqueous environment, room temperature, neutral pH), and high regioselectivity. interchim.fr

The catalytic cycle requires a Cu(I) species, which is typically generated in situ from a Cu(II) salt, such as copper(II) sulfate (B86663) (CuSO₄), using a reducing agent like sodium ascorbate. nih.govbeilstein-journals.org To prevent copper-mediated damage to biomolecules and to enhance reaction kinetics, copper-stabilizing ligands are often employed. lumiprobe.comacs.org Ligands like Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) and Tris((1-benzyl-1H-1,2,3-triazol-4-yl)methyl)amine (TBTAA) are commonly used to protect the catalyst and improve reaction outcomes. interchim.fr For a molecule like N,N'-bis-(azide-PEG3)-Cy5, both azide groups can react with alkyne-modified molecules, allowing for the attachment of two identical or different entities. medchemexpress.com

Table 1: Key Components and Conditions for a Typical CuAAC Reaction

| Component | Role | Typical Conditions |

| Azide | Reactive handle on one molecule (e.g., this compound) | Present on the dye |

| Terminal Alkyne | Reactive handle on the target molecule (e.g., a protein, nucleic acid) | Introduced via chemical modification |

| Cu(I) Catalyst | Catalyzes the cycloaddition | Generated in situ from Cu(II) salts |

| Reducing Agent | Reduces Cu(II) to the active Cu(I) state | Sodium Ascorbate (excess) |

| Ligand (optional) | Stabilizes Cu(I), accelerates reaction, protects biomolecules | THPTA, BTTAA |

| Solvent | Reaction Medium | Aqueous buffers (e.g., PBS), DMSO, DMF |

| Temperature | Reaction Condition | Ambient to 37 °C nih.gov |

Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) for Catalyst-Free Conjugation

A significant advancement in click chemistry was the development of Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC), which eliminates the need for a cytotoxic copper catalyst. nih.govinterchim.fr This makes SPAAC particularly well-suited for applications in living cells and organisms. nih.gov The reaction relies on the high intrinsic reactivity of a strained cyclooctyne (B158145), which readily undergoes a [3+2] cycloaddition with an azide. acs.org

Several cyclooctyne derivatives have been developed, including dibenzocyclooctyne (DBCO), bicyclo[6.1.0]nonyne (BCN), and difluorinated cyclooctyne (DIFO), each offering different reaction kinetics and stability. nih.govinterchim.fr The reaction proceeds by simply mixing the azide-containing molecule, such as this compound, with a cyclooctyne-modified target at physiological pH and temperature. nih.govbioscience.co.uk The presence of the PEG linkers in this compound can enhance SPAAC reaction rates by increasing solubility and minimizing steric hindrance, allowing the reactive azide groups to be more accessible. rsc.org

Table 2: Comparison of CuAAC and SPAAC

| Feature | Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) | Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) |

| Catalyst | Copper(I) is required. nih.gov | Catalyst-free. interchim.fr |

| Alkyne Reactant | Terminal Alkynes. interchim.fr | Strained Cyclooctynes (e.g., DBCO, BCN). acs.org |

| Biocompatibility | Limited in live cells due to copper cytotoxicity. nih.gov | Highly biocompatible for in vivo applications. nih.gov |

| Reaction Kinetics | Generally very fast, can be tuned with ligands. acs.org | Kinetics vary with the type of cyclooctyne; can be slower than CuAAC. rsc.org |

| Bioorthogonality | High, as azides and terminal alkynes are rare in biological systems. lumiprobe.com | High, as azides and cyclooctynes are abiotic. rsc.org |

| Primary Application | In vitro conjugation, material science, synthesis. | Live-cell imaging, in vivo labeling. nih.gov |

Strategies for Multi-functionalization and Complex Molecular Architecture Assembly

The bifunctional nature of this compound, with two distinct reactive sites, makes it an ideal scaffold for building complex molecular structures and multifunctional probes.

Orthogonal Reactivity Schemes in this compound Derivatization

Orthogonal chemistry refers to the use of multiple, highly selective reactions that can occur simultaneously in the same reaction vessel without interfering with one another. beilstein-journals.orgresearchgate.net While this compound possesses two identical azide groups, it can be used in strategies that achieve multi-functionalization.

One approach is to use a combination of SPAAC and CuAAC. For instance, a molecule containing both a strained cyclooctyne (like DBCO) and a terminal alkyne can be designed. The SPAAC reaction with one azide on the Cy5 dye can be performed first under catalyst-free conditions. Subsequently, a different molecule with a terminal alkyne can be attached to the second azide group using CuAAC. This sequential addition allows for the controlled assembly of an asymmetric conjugate.

Alternatively, other bioorthogonal reaction pairs can be combined with azide-alkyne chemistry. nih.gov For example, if a target biomolecule is modified with both an alkyne and another functional group, such as a tetrazine (for reaction with a trans-cyclooctene, TCO) or a phosphine (B1218219) (for a Staudinger ligation), this compound can be used to link to the alkyne, while another probe targets the second orthogonal handle. rsc.orgnih.gov

Application as a Bifunctional Linker in Probe and Conjugate Synthesis

The primary application of this compound is as a bifunctional, fluorescent linker. axispharm.com It can be used to connect two alkyne-modified molecules, thereby forming a fluorescent bridge. This is particularly useful in several research contexts:

Proximity Assays: By linking two different proteins or biomolecules that are hypothesized to interact, the fluorescence of the Cy5 core can be used to report on their co-localization or binding.

Assembly of Nanostructures: The dye can act as a central hub, connecting multiple components into a well-defined nanoparticle or molecular assembly. The PEG linkers provide flexibility and help to prevent aggregation.

Creating Homodimers: It can be used to link two identical molecules, such as peptides or drug molecules, to study the effects of dimerization.

The synthesis of such conjugates involves reacting this compound with an excess of the alkyne-containing molecule(s) to ensure both azide groups react. Purification is then performed to isolate the desired bifunctional conjugate.

Considerations for Reaction Efficiency and Yield in Academic Synthesis Pathways

The synthesis of functional cyanine (B1664457) dyes and their subsequent conjugates can be challenging, often facing issues with yield and purity. nih.gov The conventional synthesis of the cyanine scaffold itself can require high temperatures, which may degrade sensitive functional groups. acs.org A modular approach, where reactive handles like azides are introduced in the final steps of the synthesis, is often preferred to maximize the final yield of the functional dye. nih.govacs.org

For conjugation reactions using this compound, several factors influence the efficiency and yield:

Purity of Reactants: High purity of both the azide-dye and the alkyne-modified substrate is crucial. Impurities can interfere with the reaction or lead to unwanted side products.

Stoichiometry: The molar ratio of the reactants must be carefully optimized. For complete bifunctionalization, an excess of the alkyne-containing molecule is typically used.

Reaction Conditions: For CuAAC, the concentration of copper, the reducing agent, and the ligand must be optimized to balance reaction speed with the stability of the biomolecules involved. acs.org For SPAAC, the choice of solvent and temperature can significantly impact reaction rates. rsc.org For example, some buffers like HEPES have been shown to accelerate SPAAC kinetics compared to PBS. rsc.org

Purification: The purification of the final conjugate is a critical step. Due to the charged and often amphiphilic nature of dye conjugates, purification can be complex. Techniques like High-Performance Liquid Chromatography (HPLC) are often necessary to separate the desired product from unreacted starting materials and single-functionalized intermediates. acs.org Low yields in academic settings can sometimes be attributed to irreversible adsorption of the polar dye products onto chromatography media. nih.gov

Advanced Research Applications of N,n Bis Azide Peg3 Cy5 in Molecular and Cellular Investigations

Development and Utilization of Fluorescent Probes for Biological Systems

The design of N,N'-bis-(azide-PEG3)-Cy5 exemplifies the development of sophisticated fluorescent probes for interrogating complex biological systems. The core of its utility lies in the principle of bioorthogonal chemistry, where the azide (B81097) groups can react with molecules containing a corresponding alkyne group via copper-catalyzed (CuAAC) or strain-promoted (SPAAC) azide-alkyne cycloaddition. medchemexpress.commedchemexpress.combroadpharm.com This highly specific reaction allows researchers to tag and visualize biomolecules such as proteins, nucleic acids, and glycans within their native environment without interfering with biological processes. researchgate.net The presence of two azide groups offers a "double-clicking" capability, which can be exploited for creating specific cross-links or for labeling molecules with two alkyne-modified sites, such as specially designed peptide tags. nih.govacs.orgnih.gov

Molecular Imaging Methodologies Employing this compound

The Cy5 fluorophore within the this compound probe is central to its application in molecular imaging, offering bright and photostable fluorescence. axispharm.com

Fluorescence Microscopy for Subcellular Localization Studies

In fluorescence microscopy, this compound serves as a powerful tool for visualizing the location of specific molecules within cells. To achieve this, a target biomolecule is first metabolically, genetically, or chemically engineered to contain an alkyne group. For instance, an alkyne-modified amino acid or sugar can be incorporated into proteins or glycans, respectively. The cells are then treated with this compound, which selectively "clicks" onto the alkyne-tagged molecules. nih.gov

The bright fluorescence of the attached Cy5 dye then allows for the precise localization of the target molecule within subcellular compartments to be determined using a fluorescence microscope. axispharm.comnih.gov The bifunctional nature of the probe, with its two azide groups, opens up possibilities for studying molecular clustering or the formation of protein complexes by cross-linking two alkyne-containing targets that are in close proximity. acs.orgnih.gov

Near-Infrared (NIR) Fluorescence for Advanced Imaging Techniques

The Cy5 dye has excitation and emission maxima in the near-infrared (NIR) region of the spectrum (typically around 649 nm for excitation and 667 nm for emission). broadpharm.comaxispharm.com This is a significant advantage for advanced imaging techniques, particularly for in vivo studies in tissues or whole organisms. NIR light can penetrate tissues more deeply than visible light and generates less background autofluorescence from biological samples. nih.govmdpi.comnih.gov This results in a higher signal-to-noise ratio and improved sensitivity, enabling clearer visualization of biological processes in complex living systems. nih.gov The use of this compound in NIR imaging allows for highly specific and sensitive detection of target molecules in deep tissue contexts. nih.gov

| Property | Value | Reference |

| Excitation Maximum | ~649 nm | broadpharm.com |

| Emission Maximum | ~667 nm | broadpharm.com |

| Spectrum Region | Near-Infrared (NIR) | broadpharm.com |

| Key Advantage | Deep tissue penetration, low autofluorescence | nih.govnih.gov |

Flow Cytometry Applications in Cell Population Analysis

Flow cytometry is a high-throughput technique used to analyze the physical and chemical characteristics of thousands of cells per second. nih.gov this compound can be used to fluorescently label specific cell populations for flow cytometric analysis. For example, if a researcher wants to identify and quantify cells that express a particular surface receptor, they can introduce an alkyne-modified ligand that binds to that receptor. Subsequent treatment with this compound will label these specific cells with the Cy5 fluorophore. nih.gov

As the cell suspension passes through the flow cytometer's laser, the Cy5-labeled cells will emit a strong fluorescent signal, allowing for their detection and quantification. nih.gov This method provides robust statistical data on large cell populations and can be used to sort or isolate the labeled cells for further study. nih.gov The high brightness of Cy5 ensures sensitive detection even for cells with low levels of the target molecule. axispharm.com

Integration into Western Blotting and ELISA Assays for Detection and Quantification

This compound can also be integrated into common laboratory assays like Western blotting and Enzyme-Linked Immunosorbent Assay (ELISA) for the detection and quantification of specific proteins. In a modified Western blot, after proteins from a sample are separated by gel electrophoresis and transferred to a membrane, an alkyne-modified antibody or detection molecule specific to the protein of interest is added. The subsequent addition of this compound allows for fluorescent detection of the protein band via click chemistry. axispharm.com This offers a sensitive, non-radioactive alternative to traditional detection methods.

Similarly, in an ELISA-like assay, a capture antibody on a plate can bind the target protein, which is then detected by an alkyne-modified secondary antibody. The addition of this compound and subsequent fluorescence measurement provides a quantitative readout of the protein's concentration.

| Assay | Role of this compound | Detection Method |

| Western Blot | Binds to alkyne-modified detection antibody to label specific protein bands. | Fluorescence imaging of the blot. |

| ELISA | Binds to alkyne-modified detection antibody to generate a quantifiable signal. | Microplate fluorescence reader. |

Förster Resonance Energy Transfer (FRET) Studies for Molecular Interaction Analysis

Förster Resonance Energy Transfer (FRET) is a mechanism that describes the non-radiative transfer of energy between two fluorescent molecules—a donor and an acceptor—when they are in very close proximity (typically within 1-10 nanometers). evidentscientific.comrsc.org This phenomenon can be used as a "spectroscopic ruler" to measure molecular distances and study interactions between biomolecules. rsc.org

The Cy5 fluorophore can act as an excellent FRET acceptor for donor fluorophores that emit in the appropriate wavelength range, such as Cyanine3 (Cy3) or fluorescein. nih.govnih.gov In a typical FRET experiment to study the interaction between two proteins (Protein A and Protein B), Protein A could be labeled with a donor fluorophore and Protein B with an alkyne handle. Upon interaction, this compound is clicked onto Protein B, bringing the Cy5 acceptor close to the donor. When the donor is excited, it can transfer its energy to the Cy5 acceptor, which then emits fluorescence. evidentscientific.comnih.gov The detection of this acceptor emission is a direct indicator that the two proteins are interacting. The bifunctional nature of this compound could potentially be used to design more complex FRET systems, for instance, to study the clustering of molecules or conformational changes that bring two alkyne sites on a single molecule into proximity. nih.gov

Bioconjugation Strategies for Biomolecules and Materials

The primary utility of this compound lies in its capacity for bioconjugation, driven by its two azide functional groups. These groups can readily participate in highly specific and efficient click chemistry reactions. The two main types of click reactions utilized are the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) and the strain-promoted azide-alkyne cycloaddition (SPAAC). medchemexpress.com

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): This reaction involves the formation of a stable triazole linkage between an azide and a terminal alkyne, catalyzed by a copper(I) source. It is known for its high efficiency and specificity. glenresearch.comidtdna.com

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): This is a copper-free alternative that uses a strained cyclooctyne (B158145), such as dibenzocyclooctyne (DBCO) or bicyclo[6.1.0]nonyne (BCN), which reacts spontaneously with an azide. The absence of a cytotoxic copper catalyst makes SPAAC particularly suitable for applications in living cells and organisms. medchemexpress.com

These bioconjugation strategies allow researchers to covalently link the fluorescent Cy5 dye to various targets that have been chemically modified to contain an alkyne or a strained alkyne group.

Site-Selective Labeling of Proteins and Peptides for Functional Research

Achieving site-selective labeling of proteins is critical for studying their function without disrupting their native structure. This compound can be used to fluorescently label proteins with high precision. A common strategy involves genetically encoding an unnatural amino acid containing an alkyne group at a specific site within the protein of interest. The azide groups on this compound can then react with the incorporated alkyne via CuAAC or SPAAC, resulting in a protein that is fluorescently tagged at a single, defined location. This method allows for precise tracking of protein localization, trafficking, and interactions within complex biological systems.

Nucleic Acid Modification and Hybridization Studies

The principles of click chemistry extend to the labeling of nucleic acids. DNA or RNA oligonucleotides can be synthesized to include an alkyne-modified nucleobase or a terminal alkyne group. glenresearch.comlumiprobe.com These alkyne-modified oligonucleotides serve as a substrate for conjugation with azide-containing molecules like this compound. glenresearch.comlumiprobe.comlumiprobe.com This reaction, typically the CuAAC reaction, creates a stable, fluorescently labeled nucleic acid probe. glenresearch.comidtdna.comnih.gov These probes are invaluable for a variety of applications, including fluorescence in situ hybridization (FISH), DNA sequencing, and studies of nucleic acid dynamics and interactions. The bright and photostable nature of the Cy5 dye facilitates sensitive detection in these assays. axispharm.com

Glycan Metabolic Engineering and Imaging Research

Metabolic glycan engineering is a powerful technique for studying the complex roles of carbohydrates (glycans) in cellular processes. This method involves introducing a synthetic, azide-modified sugar into cells. The cell's natural metabolic machinery incorporates this "unnatural" sugar into its cell-surface glycans. These now azide-decorated cells can be visualized by reacting them with a fluorescent probe containing a complementary reactive group. For instance, cells fed with an azide-containing sugar can be labeled with a strained alkyne-modified Cy5 dye via a SPAAC reaction. Conversely, if cells are metabolically labeled with an alkyne-containing sugar, this compound can be used to "click" onto these engineered glycans, allowing for fluorescent imaging of glycan distribution and dynamics.

Role in Proteolysis Targeting Chimeras (PROTACs) Research

A significant application of this compound is in the field of targeted protein degradation, specifically in the development of Proteolysis Targeting Chimeras (PROTACs). scientist.com PROTACs are heterobifunctional molecules designed to eliminate specific unwanted proteins from cells. scientist.com They consist of two distinct ligands connected by a chemical linker: one ligand binds to a target protein of interest (POI), and the other recruits an E3 ubiquitin ligase.

Design and Synthesis of PROTAC Linkers with this compound

This compound serves as an advanced, multifunctional linker for constructing fluorescent PROTACs. Its bifunctional azide design allows for a modular and efficient synthesis strategy. Using click chemistry, a POI-binding ligand modified with an alkyne can be attached to one of the azide groups, while an E3 ligase-binding ligand, also modified with an alkyne, can be attached to the other.

The resulting molecule is a complete PROTAC that incorporates a fluorescent reporter (Cy5) and solubility-enhancing PEG chains within its linker. This integrated design offers several advantages:

Modular Synthesis: Click chemistry enables the rapid and efficient assembly of different PROTAC combinations from a set of alkyne-modified ligands.

Fluorescent Tracking: The embedded Cy5 dye allows researchers to visualize the PROTAC's distribution within cells, its engagement with the target protein and E3 ligase, and the formation of the critical ternary complex using advanced microscopy techniques.

Improved Properties: The hydrophilic PEG component can improve the solubility and cell permeability of the final PROTAC molecule.

Mechanisms of Targeted Protein Degradation Research Utilizing PROTACs

The fundamental mechanism of PROTAC action involves hijacking the cell's own protein disposal system, the ubiquitin-proteasome system (UPS). When a PROTAC molecule simultaneously binds to the POI and an E3 ligase, it forms a ternary complex (POI-PROTAC-E3 ligase). This induced proximity triggers the E3 ligase to attach multiple ubiquitin molecules to the POI. This polyubiquitination acts as a molecular flag, marking the POI for recognition and degradation by the proteasome. After the POI is degraded, the PROTAC is released and can catalytically induce the degradation of another POI molecule.

The use of PROTACs synthesized with this compound provides a powerful method for investigating this mechanism. By tracking the fluorescent signal, researchers can study the kinetics and localization of ternary complex formation and correlate it directly with the rate of degradation of the target protein, providing deeper insights into the structure-activity relationships and cellular efficacy of novel degraders.

Contributions to Nanotechnology and Novel Material Development

The unique bifunctionality of this compound, featuring two terminal azide groups and a central fluorescent cyanine (B1664457) dye, positions it as a valuable tool in the realm of nanotechnology and the development of novel materials. The presence of two reactive azide moieties allows for its participation in "click chemistry" reactions, most notably the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) and strain-promoted azide-alkyne cycloaddition (SPAAC). researchgate.netrsc.org These reactions are prized for their high efficiency, specificity, and biocompatibility, enabling the precise engineering of complex nanoscale architectures and functional materials. rsc.orgnih.gov The integrated Cy5 fluorophore provides a convenient method for the visualization and tracking of the resulting nanomaterials and structures.

Functionalization of Nanoparticles and Nanomaterials for Research Applications

The surface modification of nanoparticles is crucial for their application in biological and material science domains, enhancing their stability, biocompatibility, and targeting capabilities. nsysu.edu.twresearchgate.net this compound serves as a versatile linker for the fluorescent labeling and functionalization of a wide array of nanoparticles, including gold nanoparticles, polymeric nanoparticles, and virus-like particles. nih.govnsysu.edu.twmdpi.com

The general strategy involves the initial modification of the nanoparticle surface to introduce alkyne groups. Subsequently, this compound can be covalently attached to these alkyne-functionalized nanoparticles via a click reaction. This process not only imparts strong fluorescence to the nanoparticles for imaging and tracking purposes but also presents a second azide group on the surface for further conjugation. This remaining azide can be used to attach other molecules of interest, such as targeting ligands (peptides, antibodies), drugs, or other polymers, creating multifunctional nanoparticle systems. nih.govmdpi.com The polyethylene (B3416737) glycol (PEG) spacers in the this compound molecule enhance the water solubility and biocompatibility of the final nanoparticle conjugate, reducing non-specific protein adsorption and improving circulation times in biological systems. rsc.orgnsysu.edu.tw

Table 1: Example of Nanoparticle Functionalization using this compound

| Nanoparticle Type | Surface Modification | Linker Molecule | Purpose of Functionalization | Potential Application |

| Gold Nanoparticles (AuNPs) | Thiol-alkyne linker attachment | This compound | Fluorescent labeling and introduction of reactive azide groups for further bioconjugation. nsysu.edu.tw | Targeted imaging and drug delivery. |

| Polymeric Micelles | Incorporation of alkyne-functionalized polymers | This compound | Fluorescent tracking of micelles and subsequent attachment of targeting moieties. researchgate.net | Real-time monitoring of drug release and cellular uptake. |

| Virus-Based Nanoparticles (VNPs) | Amine-to-alkyne conversion on the VNP surface | This compound | Dual labeling with a fluorescent dye and providing a handle for antibody conjugation. nih.gov | In vivo imaging and targeted therapy. |

Creation of Functionalized Coatings and Polymer Structures

The bifunctional nature of this compound makes it an ideal crosslinking agent for the fabrication of fluorescently tagged hydrogels, polymer networks, and surface coatings. nih.govmdpi.com By reacting with polymers or monomers that possess two or more alkyne groups, this compound can effectively link these components together, forming a stable, three-dimensional structure with inherent fluorescence.

This approach has been theoretically applied in the development of "smart" hydrogels that can respond to specific environmental stimuli. The fluorescent properties of the incorporated Cy5 dye can be modulated by changes in the hydrogel's microenvironment, such as pH or temperature, allowing for the creation of responsive sensor materials. nih.gov Furthermore, the unreacted azide or alkyne groups within the polymer matrix can serve as anchor points for the covalent attachment of bioactive molecules, leading to the development of functional coatings for medical implants or cell culture substrates that can both be visualized and promote specific biological interactions. rsc.org

The synthesis of fluorescent polymer films is another area where this compound can be applied. By participating in the stepwise, surface-confined polymerization with di-alkyne monomers, it is possible to build up a fluorescent polymer film layer by layer. mdpi.com This method offers precise control over the film's thickness and the density of the incorporated fluorophore. Such fluorescent coatings are of interest for applications in organic light-emitting diodes (OLEDs) and as sensory surfaces. nsysu.edu.twresearchgate.net

Table 2: Applications of this compound in Polymer Structures

| Material Type | Precursor Molecules | Role of this compound | Key Feature of Final Material |

| Fluorescent Hydrogel | Di-alkyne functionalized polyethylene glycol | Fluorescent crosslinker | Inherent fluorescence for monitoring swelling/degradation. nih.gov |

| Functional Surface Coating | Alkyne-modified surface and di-alkyne monomers | Fluorescent building block and crosslinker | Fluorescent and reactive surface for biomolecule immobilization. rsc.org |

| Crosslinked Polymeric Nanoparticles | Alkyne-containing polymers | Intramolecular crosslinker and fluorescent label | Stable, fluorescent nanoparticles with controlled size. researchgate.net |

Mechanistic Insights and Theoretical Frameworks Governing N,n Bis Azide Peg3 Cy5 Functionality

Principles of Fluorescence Emission and Photostability of the Cy5 Chromophore

The core of N,N'-bis-(azide-PEG3)-Cy5's utility lies in its cyanine (B1664457) 5 (Cy5) chromophore, a member of the polymethine dye family. Cy5 is a far-red fluorescent dye, typically exhibiting excitation and emission maxima around 650 nm and 670 nm, respectively. glpbio.comthermofisher.com This spectral range is particularly advantageous for biological imaging due to reduced autofluorescence from endogenous molecules in cells and tissues. thermofisher.com

The fluorescence emission of Cy5 is governed by the electronic structure of its polymethine chain, which consists of a series of conjugated double bonds linking two nitrogen-containing heterocyclic rings. Upon absorption of a photon of appropriate energy, a π-electron is promoted from the highest occupied molecular orbital (HOMO) to the lowest unoccupied molecular orbital (LUMO). The molecule then relaxes from this excited singlet state (S1) back to the ground state (S0) through the emission of a photon, a process known as fluorescence.

Photostability, the ability of a fluorophore to resist photochemical degradation upon exposure to excitation light, is another critical parameter for imaging applications. The primary mechanism of photobleaching, or the irreversible loss of fluorescence, involves the photochemical alteration of the dye molecule. wikipedia.org For Cy5, this can be initiated by the transition from the excited singlet state to a longer-lived triplet state. In the presence of molecular oxygen, this can lead to the generation of reactive oxygen species (ROS) that chemically damage the fluorophore. researchgate.net The rate of photobleaching for Cy5 is generally higher compared to some other dyes like ATTO 647N and ATTO 655. researchgate.net

Recent studies have also elucidated a photoconversion mechanism where Cy5 can be converted to a Cy3-like species upon irradiation with a 642 nm laser. acs.org This phenomenon, while occurring at a low ratio, is an important consideration in single-molecule imaging experiments.

| Property | Typical Value/Characteristic | Source(s) |

| Excitation Maximum | ~650 nm | glpbio.comthermofisher.com |

| Emission Maximum | ~670 nm | glpbio.comthermofisher.com |

| Primary Non-Radiative Decay Pathway | cis-trans isomerization | nih.govcambridge.org |

| Primary Photobleaching Mechanism | Reaction with reactive oxygen species | researchgate.net |

| Photoconversion Product | Cy3-like species | acs.org |

Influence of PEG Linkers on Solubility and Bioconjugation Efficiency in Aqueous Environments

The inclusion of two polyethylene (B3416737) glycol (PEG) chains in the this compound structure is a deliberate design choice to mitigate some of the inherent challenges associated with using organic dyes in biological systems. PEG is a hydrophilic and flexible polymer, and its incorporation, a process known as PEGylation, confers several beneficial properties to the molecule. nih.govaxispharm.comcnr.it

A primary advantage of the PEG3 linkers is the significant enhancement of water solubility. schem.jpcd-bioparticles.netbelnauka.by Many organic fluorophores, including the Cy5 core, are relatively hydrophobic and prone to aggregation in aqueous buffers. researchgate.net This aggregation can lead to self-quenching of fluorescence and non-specific binding to cellular components. The hydrophilic PEG chains effectively create a hydration shell around the dye, increasing its solubility and preventing aggregation. schem.jp This leads to more stable and reliable fluorescent signals.

Furthermore, the PEG linkers act as flexible spacers, which can improve bioconjugation efficiency. schem.jp By physically separating the reactive azide (B81097) groups from the bulky Cy5 core, the linkers reduce steric hindrance, allowing for more efficient access of the azide to its reaction partner, such as an alkyne-modified biomolecule. This spatial separation is crucial for achieving high yields in labeling reactions. The flexibility of the PEG chain also allows the conjugated dye to have more rotational freedom, which can influence its photophysical properties.

PEGylation is also known to reduce non-specific binding of molecules to surfaces and biomolecules. schem.jpresearchgate.netnih.gov This "stealth" property is attributed to the dynamic, flexible nature of the PEG chains, which creates a neutral, hydrophilic barrier that repels proteins and other cellular components. In the context of this compound, this translates to lower background fluorescence and an improved signal-to-noise ratio in imaging experiments.

| Benefit of PEG Linkers | Mechanism | Source(s) |

| Enhanced Solubility | Formation of a hydration shell around the hydrophobic Cy5 core. | schem.jpcd-bioparticles.netbelnauka.by |

| Reduced Aggregation | Prevention of self-quenching and non-specific binding due to increased hydrophilicity. | schem.jpresearchgate.net |

| Improved Bioconjugation Efficiency | Reduction of steric hindrance by acting as a flexible spacer. | schem.jp |

| Decreased Non-Specific Binding | Creation of a neutral, hydrophilic barrier that repels biomolecules. | schem.jpresearchgate.netnih.gov |

Theoretical Models for Predicting Reactivity and Photophysical Properties in Probe Design

The rational design and optimization of fluorescent probes like this compound are increasingly guided by theoretical and computational models. mdpi.com These models allow for the prediction of key properties such as absorption and emission wavelengths, quantum yields, and reactivity, thereby reducing the need for extensive empirical screening.

Quantum chemistry calculations, particularly those based on Density Functional Theory (DFT) and its time-dependent extension (TD-DFT), have become powerful tools for studying the electronic structure and spectroscopic properties of cyanine dyes. dntb.gov.uathaiscience.info These methods can be used to calculate the energies of the ground and excited states, providing predictions of absorption and emission maxima. mdpi.comthaiscience.info While historically TD-DFT was thought to perform poorly for cyanines, more recent functionals have shown improved accuracy. acs.orgacs.org

Theoretical models are also employed to understand the mechanisms of non-radiative decay. For instance, computational studies have been used to map the excited-state potential energy surface of cyanine dyes as a function of the dihedral angle of the polymethine bridge. nih.gov These calculations support the experimental observation that twisting leads to a "dark state" and provide a quantitative understanding of the energy barriers involved in this process. nih.gov

Furthermore, computational approaches can be used to predict how modifications to the dye structure, such as the addition of substituents or changes in the linker, will affect its photophysical properties. This predictive power is invaluable in the design of new probes with tailored characteristics, such as enhanced brightness or photostability. For example, theoretical studies can help elucidate how fluorine substitution affects the frontier molecular orbitals and, consequently, the spectral properties of the dye. nih.gov

| Theoretical Model | Application in Probe Design | Source(s) |

| Density Functional Theory (DFT) | Calculation of ground state geometries and electronic properties. | mdpi.comdntb.gov.uathaiscience.info |

| Time-Dependent DFT (TD-DFT) | Prediction of absorption and emission wavelengths. | mdpi.comdntb.gov.uathaiscience.infoacs.orgacs.org |

| Semiempirical Methods | Exploration of excited state potential energy surfaces to understand non-radiative decay pathways. | nih.gov |

Bioorthogonality and Chemoselectivity in Complex Biological Milieus

The two terminal azide (N₃) groups of this compound are its chemical handles for covalent attachment to target molecules. The azide group is a key player in a class of reactions known as "click chemistry," which are characterized by their high efficiency, specificity, and biocompatibility. mdpi.com Specifically, the azide is a bioorthogonal functional group, meaning it is chemically inert to the vast majority of functional groups found in biological systems, such as amines, carboxylates, and thiols. nih.govrsc.org

This bioorthogonality ensures that the probe does not react non-specifically with cellular components, which is essential for clean and specific labeling of the intended target. nih.gov The primary reaction partner for an azide in a biological context is an alkyne. The azide-alkyne cycloaddition can be catalyzed by copper(I), a reaction known as CuAAC, or it can be strain-promoted (SPAAC) by using a strained cyclooctyne (B158145), which does not require a cytotoxic copper catalyst. mdpi.comnih.govrsc.orgnih.gov SPAAC is particularly well-suited for live-cell imaging applications. rsc.orgnih.gov

The chemoselectivity of the azide-alkyne reaction is remarkably high. The azide and alkyne groups react exclusively with each other, even in the complex chemical environment of a living cell, forming a stable triazole linkage. rsc.org This high degree of specificity allows for the precise labeling of biomolecules that have been metabolically or genetically engineered to incorporate an alkyne group. For instance, cells can be treated with an azido-tagged precursor, which is then incorporated into biomolecules like lipids through the cell's native metabolic pathways. tennessee.edu Subsequent reaction with an alkyne-containing fluorescent probe allows for visualization.

The presence of two azide groups on this compound offers the potential for dual labeling or for creating crosslinked structures, depending on the experimental design. This bifunctionality expands the range of potential applications for this probe in studying molecular interactions and cellular structures.

Analytical and Spectroscopic Characterization Techniques for Research on N,n Bis Azide Peg3 Cy5 Conjugates

Spectroscopic Analysis for Confirmation of Conjugation and Dye Integrity

Spectroscopic methods are fundamental first steps in the analysis of N,N'-bis-(azide-PEG3)-Cy5 conjugates. They provide critical information on dye concentration, conjugation efficiency, and the preservation of the fluorophore's optical properties.

Ultraviolet-Visible (UV-Vis) absorption spectroscopy is a widely used technique to determine the concentration of both the Cy5 dye and the target biomolecule (often a protein) within a conjugate. scispace.com The method relies on the Beer-Lambert law, which correlates absorbance with concentration. The Cy5 dye has a characteristic strong absorption maximum in the far-red region of the spectrum, typically around 649 nm. broadpharm.combroadpharm.comvectorlabs.com Proteins, in contrast, have a primary absorbance maximum at approximately 280 nm due to the presence of aromatic amino acids like tryptophan and tyrosine.

By measuring the absorbance of the conjugate solution at both ~649 nm and 280 nm, one can calculate the concentrations of the dye and the protein, respectively. From these values, the degree of labeling (DOL), or the average number of dye molecules conjugated to each biomolecule, can be determined. A correction factor is necessary to account for the minor absorbance of the Cy5 dye at 280 nm to ensure an accurate protein concentration measurement.

Table 1: Typical Spectroscopic Properties for this compound

| Parameter | Typical Value | Reference |

|---|---|---|

| Absorbance Maximum (λmax) | 649 nm | broadpharm.combroadpharm.com |

| Molar Extinction Coefficient (ε) | 232,000 - 250,000 M⁻¹cm⁻¹ | broadpharm.combroadpharm.comjenabioscience.com |

Fluorescence spectroscopy is crucial for confirming that the Cy5 fluorophore retains its spectral integrity after the conjugation process. The this compound molecule exhibits a characteristic excitation maximum near 649 nm and an emission maximum around 667 nm. broadpharm.combroadpharm.com Recording the fluorescence spectra of the conjugate and comparing them to that of the free dye allows researchers to verify that the conjugation chemistry has not adversely affected the dye's electronic structure. Shifts in the excitation or emission maxima can indicate changes in the dye's local environment or potential degradation. This technique also confirms the fluorescent functionality of the conjugate, which is essential for its intended use in imaging or detection assays. nih.gov

Table 2: Fluorescence Profile of this compound

| Parameter | Wavelength (nm) | Reference |

|---|---|---|

| Excitation Maximum (λex) | 649 nm | broadpharm.combroadpharm.com |

Chromatographic and Electrophoretic Methods for Conjugate Purification and Analysis

While spectroscopy confirms the presence and integrity of the dye, chromatography and electrophoresis are required to separate the conjugate from unreacted starting materials and to analyze its purity and molecular characteristics.

Liquid chromatography-mass spectrometry (LC-MS) is a powerful analytical technique that combines the separation capabilities of liquid chromatography with the mass analysis capabilities of mass spectrometry. nih.gov In the analysis of this compound conjugates, LC separates the conjugate from excess free dye and unconjugated biomolecules based on properties like size, charge, or hydrophobicity. The eluate is then introduced into the mass spectrometer, which measures the mass-to-charge ratio (m/z) of the components. This allows for the precise determination of the molecular weight of the conjugate, providing definitive confirmation of a successful covalent linkage. The mass spectrum will show a mass increase corresponding to the addition of one or more this compound molecules to the target biomolecule.

Table 3: Hypothetical LC-MS Data for a Peptide Conjugate

| Analyte | Molecular Weight (Da) of Peptide | Molecular Weight (Da) of this compound | Expected Molecular Weight (Da) of Conjugate (1:1) |

|---|

Sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) is a standard technique for analyzing protein conjugates. qiagen.com It separates proteins primarily based on their molecular weight. bio-rad.com When a protein is conjugated to this compound, its molecular weight increases, resulting in a discernible shift in its migration pattern on the gel compared to the unconjugated protein. nih.gov The conjugated protein will appear as a higher molecular weight band.

A key advantage of using a fluorescent conjugate is the ability to perform in-gel fluorescence scanning. jenabioscience.com By imaging the gel using an appropriate laser (e.g., 633 nm) and emission filter before any staining, only the bands corresponding to the Cy5-labeled protein will be visible. researchgate.net This provides direct evidence of successful conjugation. Subsequent staining with a total protein stain like Coomassie Blue allows for visualization of all protein bands, including any remaining unconjugated protein. researchgate.net

Table 4: Expected SDS-PAGE Results for Protein Conjugation

| Lane | Sample | In-Gel Fluorescence Scan (Cy5 Channel) | Coomassie Blue Stain |

|---|---|---|---|

| 1 | Unconjugated Protein | No band | Band at original MW |

| 2 | This compound Conjugate | Band at higher MW | Band at higher MW (may also show unconjugated protein band) |

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Elucidation of Synthetic Intermediates and Final Conjugates

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural confirmation of the this compound molecule itself and its synthetic precursors. nsf.gov While NMR is less commonly used for analyzing large biomolecular conjugates due to spectral complexity and line broadening, it is critical for quality control of the fluorescent label before conjugation.

¹H NMR and ¹³C NMR spectra provide detailed information at the atomic level. For this compound, NMR can confirm the presence and structure of the Cy5 indole (B1671886) rings, the polymethine chain, the PEG linkers, and the terminal azide (B81097) functional groups. Specific chemical shifts and coupling patterns in the ¹H NMR spectrum can verify the integrity of the PEG chains (typically appearing around 3.6 ppm) and the protons adjacent to the azide groups, ensuring the reactive handles for click chemistry are intact. This level of structural verification is crucial for ensuring the reliability and reproducibility of subsequent conjugation reactions.

Table 5: Hypothetical Characteristic ¹H NMR Chemical Shifts for this compound

| Molecular Moiety | Expected Chemical Shift Range (ppm) |

|---|---|

| Aromatic Protons (Cy5 Core) | 6.0 - 8.5 |

| Polymethine Chain Protons (Cy5) | 6.0 - 8.0 |

| PEG Chain Protons (-O-CH₂-CH₂-) | 3.5 - 3.8 |

| Protons adjacent to Azide (-CH₂-N₃) | ~3.4 |

Challenges and Future Research Directions for N,n Bis Azide Peg3 Cy5

Overcoming Limitations in Conjugation Homogeneity and Stability in Complex Systems

A primary challenge in utilizing a bivalent reagent like N,N'-bis-(azide-PEG3)-Cy5 lies in achieving uniform and stable conjugations. The presence of two reactive azide (B81097) groups can lead to a heterogeneous mixture of products, including singly-conjugated, doubly-conjugated, and potentially cross-linked species. This lack of homogeneity can complicate downstream applications and data interpretation. The steric hindrance imposed by the bulky Cy5 dye and the biomolecules being conjugated can also impede the efficiency of the second click reaction. nih.gov

Key Research Objectives:

Developing purification strategies to isolate homogeneously conjugated products.

Investigating the kinetics of the dual-sided conjugation to better control the reaction stoichiometry.

Designing linker technologies that enhance the stability of the Cy5 core.

Development of Advanced Rational Design Strategies for Predictable Probe Performance

The performance of a fluorescent probe is dictated by a combination of its photophysical properties and its behavior in biological systems. While this compound benefits from the well-characterized Cy5 fluorophore, its conjugation to different biomolecules can unpredictably alter its quantum yield, fluorescence lifetime, and susceptibility to quenching.

Rational design, aided by computational modeling, offers a pathway to more predictable probe performance. nih.govnih.govresearchgate.netrsc.org By understanding the structure-property relationships, modifications can be made to the Cy5 core, the PEG linker, or the end functional groups to optimize performance for specific applications. For instance, strategic placement of substituents on the cyanine (B1664457) scaffold can enhance brightness and photostability. nih.gov

Future Design Considerations:

| Design Parameter | Goal | Approach |

| Quantum Yield | Maximize fluorescence output post-conjugation | Modify the cyanine structure to reduce non-radiative decay pathways. |

| Solubility | Ensure biocompatibility and prevent aggregation | Optimize the length and composition of the PEG linkers. broadpharm.comcd-bioparticles.net |

| Photostability | Increase resistance to photobleaching | Incorporate stabilizing moieties into the dye structure. |

| Targeting | Enhance specificity of binding | Conjugate to high-affinity ligands. |

Exploration of Novel Click Chemistry Variants for Enhanced Bioconjugation

The standard copper-catalyzed azide-alkyne cycloaddition (CuAAC) is highly efficient but the cytotoxicity of the copper catalyst limits its application in living systems. nih.govwikipedia.org This has spurred the development of copper-free click chemistry variants. Strain-promoted azide-alkyne cycloaddition (SPAAC) is a prominent alternative that utilizes strained cyclooctynes to react with azides without the need for a metal catalyst. nih.govwikipedia.orgrsc.orgmagtech.com.cnnih.govnih.gov

For a bifunctional probe like this compound, the adoption of SPAAC is a crucial future direction for in vivo applications. wikipedia.orgnih.govsigmaaldrich.com This would involve reacting the bis-azide dye with biomolecules functionalized with strained alkynes like dibenzocyclooctyne (DBCO). biochempeg.com Research is ongoing to develop new generations of strained alkynes with even faster reaction kinetics and improved stability. magtech.com.cnnih.gov

Comparison of Click Chemistry Variants:

| Reaction | Catalyst | Advantages | Disadvantages |

| CuAAC | Copper(I) | High efficiency, fast kinetics. organic-chemistry.org | Cytotoxic, requires ligands for in vivo use. |

| SPAAC | None | Biocompatible, no catalyst needed. wikipedia.orgsigmaaldrich.com | Slower kinetics than CuAAC, strained alkynes can be hydrophobic. magtech.com.cn |

| RuAAC | Ruthenium | Forms 1,5-disubstituted triazoles. | Sterically unfavorable product, limited use in bioconjugation. nih.gov |

Expansion into Emerging Research Areas and Multi-modal Probes

The bifunctional nature of this compound makes it an ideal scaffold for constructing multi-modal probes. mdpi.comnih.gov These are agents that combine two or more imaging modalities, such as fluorescence and magnetic resonance imaging (MRI) or positron emission tomography (PET). By conjugating a targeting ligand to one azide and a chelating agent for a radionuclide or a paramagnetic metal to the other, a single probe can provide both anatomical and functional information.

Another emerging application is in the development of "smart" or activatable probes. mdpi.com These probes are designed to be fluorescently silent until they interact with a specific enzyme or biomarker in the target tissue. This can be achieved by attaching a quencher molecule to one azide and a targeting moiety to the other, with a cleavable linker in between.

Potential Applications:

Dual-Target Imaging: Creating probes that can simultaneously visualize two different cellular targets.

Theranostics: Combining a therapeutic agent and an imaging agent on the same molecule for simultaneous diagnosis and treatment.

Fluorescence Resonance Energy Transfer (FRET) Sensors: Designing sensors where the distance-dependent energy transfer between two fluorophores is modulated by a biological event.

Optimization of Synthesis for High-Throughput Screening in Academic Research

The current synthesis of complex, heterobifunctional dyes can be challenging and low-yielding, often requiring multi-step procedures and extensive purification. nih.govacs.org To facilitate the broader use of this compound and its derivatives in academic research, particularly for high-throughput screening of biological interactions or for creating libraries of probes, the synthesis needs to be optimized.

A modular synthetic approach, where the core dye, linkers, and functional groups can be easily varied, would be highly beneficial. nih.govacs.org This would allow for the rapid generation of a diverse range of probes with different properties. Solid-phase synthesis strategies, which have been successful for creating libraries of peptides and oligonucleotides, could potentially be adapted for the synthesis of these dye conjugates.

Future Synthetic Goals:

Develop a robust and scalable synthesis protocol.

Implement a modular design that allows for easy diversification of the probe structure.

Explore automated synthesis platforms for high-throughput production.

Q & A

Q. What is the role of N,N'-bis-(azide-PEG3)-Cy5 in PROTAC synthesis, and how does its structure facilitate this application?

this compound serves as a heterobifunctional linker in PROTAC (PROteolysis-Targeting Chimera) synthesis. Its dual azide groups enable "click chemistry" conjugation to alkyne- or DBCO-functionalized ligands, while the PEG3 spacers improve solubility and reduce steric hindrance during ternary complex formation. The Cy5 fluorophore allows real-time tracking of PROTAC assembly and cellular uptake .

Q. Which reactive groups in this compound are critical for bioconjugation, and what experimental conditions optimize their reactivity?

The two azide (-N₃) groups are key for copper-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC). For CuAAC, use 1–5 mM CuSO₄, sodium ascorbate (reducing agent), and a 1:1.2 molar ratio of azide to alkyne at 25–37°C. For SPAAC (e.g., with DBCO), avoid copper and react at pH 6.5–8.5 for 2–4 hours .

Q. What analytical techniques are recommended to confirm the purity and structure of this compound?

Use reverse-phase HPLC (C18 column, acetonitrile/water gradient) to assess purity (>95%). Confirm structural integrity via high-resolution mass spectrometry (HRMS) (expected [M+H]⁺ ≈ 838.42 Da) and ¹H/¹³C NMR (characteristic PEG triplet at δ 3.6–3.8 ppm and Cy5 aromatic protons at δ 6.8–8.2 ppm) .

Q. How should this compound be stored to maintain stability, and what solvents are compatible for experimental use?

Store at -20°C in airtight, light-protected vials with desiccant. Avoid freeze-thaw cycles. For reconstitution, use anhydrous DMSO (≤10 mg/mL) or PBS (pH 7.4, ≤2 mg/mL). Precipitation may occur in high-ionic-strength buffers; pre-filter (0.22 µm) before use .

Advanced Research Questions

Q. How can researchers optimize the conjugation efficiency of this compound to protein targets without compromising fluorescence?

Perform stoichiometric titration : Start with a 1:3 molar ratio (linker:protein) and monitor reaction progress via SDS-PAGE with in-gel fluorescence imaging. Use size-exclusion chromatography (SEC) to remove unreacted linker. Maintain reaction pH 7.0–8.0 to prevent Cy5 degradation .

Q. What strategies mitigate solubility challenges when using this compound in aqueous cellular assays?

Add 5–10% (v/v) glycerol or 0.01% Tween-20 to aqueous buffers to enhance solubility. For live-cell imaging, pre-incubate the compound with serum-free media for 30 minutes to reduce aggregation. Centrifuge (14,000 ×g, 10 min) before use .

Q. How can non-specific binding of this compound be minimized in fluorescence microscopy?

Include blocking agents like 1% BSA or 5% non-fat milk during sample preparation. Perform control experiments with azide-free competitors (e.g., sodium azide) to quench non-specific interactions. Use spectral unmixing to distinguish Cy5 signal from autofluorescence .

Q. What methods validate the fluorescence stability of this compound under varying pH and temperature conditions?

Conduct time-resolved fluorescence assays : Measure emission intensity (λex 649 nm, λem 667 nm) in buffers ranging from pH 5.0–9.0 at 4°C, 25°C, and 37°C. Use a fluorimeter with temperature control and compare decay rates to commercial Cy5 standards .

Q. How can researchers verify the structural integrity of this compound post-conjugation to PROTAC components?

Employ MALDI-TOF mass spectrometry to confirm the molecular weight of the conjugated product. For PROTACs, use native PAGE to assess ternary complex formation with target proteins and E3 ligases. Validate functionality via Western blotting for ubiquitination markers .

Q. What quantitative approaches are used to assess residual azide groups after conjugation reactions?

Apply Folin-Ciocalteu assay or iodine-azide reaction (colorimetric detection at 520 nm) to measure unreacted azides. Alternatively, use FTIR spectroscopy to monitor the disappearance of the azide peak at ~2100 cm⁻¹ .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.